molecular formula C18H17Cl2F2N3 B4601121 1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4601121
M. Wt: 384.2 g/mol
InChI Key: MKXFCWLUTMZAAX-UHFFFAOYSA-N
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Description

1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C18H17Cl2F2N3 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0767593 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanoluminescent and OLED Applications

  • Mechanoluminescence and OLEDs : A study on Pt(II) complexes with pyrazole chelate structures similar to the compound demonstrated mechanoluminescence and concentration-dependent photoluminescence. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), showcasing high efficiency and stable chromaticity, indicating potential use in display technology and lighting systems (Huang et al., 2013).

Structural and Optical Properties

  • Structural and Optical Characteristics : Research on pyrazolo pyridine derivatives has revealed their monoclinic polycrystalline nature and specific optical functions, which are crucial for fabricating heterojunctions in electronic devices. These findings highlight the compound's significance in the development of materials with unique electronic and optical properties (Zedan et al., 2020).

Regioselectivity in Synthesis

  • Regioselectivity in Chemical Reactions : A comparative study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles explored the regioselectivity and reaction media effects. Such research aids in understanding how different conditions affect the outcomes of synthesizing related compounds, offering insights into optimizing reactions for desired products (Martins et al., 2012).

Antimicrobial and Antioxidant Activity

  • Biological Activities : Novel pyridine and fused pyridine derivatives, including pyrazolo pyridine structures, have shown antimicrobial and antioxidant activity. This suggests the potential for such compounds to contribute to pharmaceutical developments, particularly in creating new antimicrobial agents (Flefel et al., 2018).

Novel Heterocyclic Systems

  • Novel Heterocyclic Compound Formation : The unexpected reaction of a pyrano[2,3-c]pyrazole derivative with phosphorus sulfide led to the formation of a previously undescribed heterocyclic system. Such discoveries are crucial for expanding the repertoire of heterocyclic compounds with potential applications in various fields of chemistry and material science (Dotsenko et al., 2019).

Properties

IUPAC Name

1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F2N3/c1-3-4-7-25-18-16(10(2)24-25)12(17(21)22)9-15(23-18)11-5-6-13(19)14(20)8-11/h5-6,8-9,17H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFCWLUTMZAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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1-butyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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